Cas no 2171723-07-0 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid)

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid structure
2171723-07-0 structure
Product name:2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
CAS No:2171723-07-0
MF:C27H26N2O5
MW:458.505747318268
CID:6507475
PubChem ID:165746109

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid
    • 2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
    • EN300-1507250
    • 2171723-07-0
    • Inchi: 1S/C27H26N2O5/c1-17(26(32)28-15-19-9-3-2-8-18(19)14-25(30)31)29-27(33)34-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h2-13,17,24H,14-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)
    • InChI Key: QEROEZLTWJZHJS-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)C(NCC1C=CC=CC=1CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 458.18417193g/mol
  • Monoisotopic Mass: 458.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 9
  • Complexity: 706
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1507250-500mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
500mg
$671.0 2023-09-27
Enamine
EN300-1507250-100mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
100mg
$615.0 2023-09-27
Enamine
EN300-1507250-250mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
250mg
$642.0 2023-09-27
Enamine
EN300-1507250-2500mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
2500mg
$1370.0 2023-09-27
Enamine
EN300-1507250-50mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
50mg
$587.0 2023-09-27
Enamine
EN300-1507250-5000mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
5000mg
$2028.0 2023-09-27
Enamine
EN300-1507250-1.0g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
1g
$0.0 2023-06-05
Enamine
EN300-1507250-10000mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
10000mg
$3007.0 2023-09-27
Enamine
EN300-1507250-1000mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}phenyl)acetic acid
2171723-07-0
1000mg
$699.0 2023-09-27

Additional information on 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid: A Multifunctional Scaffold for Biomedical Applications

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid represents a novel class of conjugated biomolecules with unique structural features that have garnered significant attention in the field of biomedical research. This compound, characterized by its fluorenyl core and methoxycarbonyl functionalities, demonstrates potential applications in drug delivery systems, targeted therapy, and biomaterials engineering. Recent studies have highlighted its role in enhancing the solubility and bioavailability of therapeutic agents, making it a promising candidate for the development of advanced pharmaceutical formulations.

The fluorenyl group, a key structural component of this compound, is widely recognized for its photophysical properties and ability to modulate molecular interactions. When combined with the methoxycarbonyl moiety, this scaffold exhibits enhanced stability in biological environments, which is critical for the design of long-acting therapeutic agents. A 2023 study published in Advanced Drug Delivery Reviews demonstrated that compounds with similar structural motifs significantly improved the targeting efficiency of anticancer drugs, underscoring the importance of fluorenyl-based conjugates in precision medicine.

Recent advancements in nanotechnology have further expanded the utility of this compound. Researchers at the University of Tokyo have reported that fluorenyl-modified polymers can serve as effective carriers for siRNA delivery, with the methoxycarb,onyl group playing a crucial role in stabilizing the nucleic acid payload. This breakthrough has implications for the treatment of genetic disorders and viral infections, where targeted delivery of therapeutic agents is essential.

The propanamidomethyl chain in this molecule is another critical element that contributes to its functional versatility. This segment allows for the incorporation of various functional groups, enabling the customization of the compound for specific therapeutic applications. For example, a 2022 study in ACS Nano showed that modifying the propanamidomethyl chain with polyethylene glycol (PEG) significantly enhanced the circulation time of drug-loaded nanoparticles, highlighting the adaptability of this scaffold in nanomedicine.

Another notable feature of this compound is its ability to form hydrogen bonds with biological targets, which is essential for the development of targeted therapies. The presence of amino groups in the methoxycarbonyl moiety allows for the creation of specific interactions with receptors or enzymes, thereby improving the selectivity of therapeutic agents. This property has been leveraged in the design of enzyme inhibitors for the treatment of metabolic disorders, as demonstrated in a recent clinical trial published in Cell Reports.

The phenyl ring in this structure provides additional opportunities for functionalization, enabling the attachment of various ligands or targeting moieties. This flexibility has been exploited in the development of ligand-targeted therapies, where the compound serves as a platform for the conjugation of antibodies, peptides, or small molecules. Such approaches have shown promise in the treatment of solid tumors and autoimmune diseases, where precise targeting is crucial for minimizing side effects.

Recent studies have also explored the use of this compound in biomaterials engineering. The fluorenyl group's photoluminescent properties make it an attractive candidate for the development of bioimaging agents. A 2023 paper in Advanced Materials described the synthesis of fluorenyl-based hydrogels that exhibit enhanced mechanical strength and biocompatibility, paving the way for their application in tissue engineering and regenerative medicine.

The methoxycarbonyl functionality further enhances the compound's utility by enabling the incorporation of hydrophilic groups, which is critical for improving the solubility of hydrophobic drugs. This property has been particularly valuable in the formulation of water-insoluble therapeutics, where the compound acts as a solubilizing agent. A 2021 study in Journal of Controlled Release demonstrated that fluorenyl-modified excipients significantly improved the dissolution rate of poorly water-soluble drugs, thereby enhancing their therapeutic efficacy.

In addition to its applications in drug delivery, this compound has also been investigated for its potential in gene therapy. The propanamidomethyl chain's ability to interact with nucleic acids has been utilized in the development of non-viral gene delivery vectors. Researchers at Harvard University have reported that fluorenyl-based carriers can efficiently deliver CRISPR-Cas9 systems into target cells, offering a promising approach for the treatment of genetic diseases.

The synthesis of this compound involves a multi-step process that requires precise control of reaction conditions to maintain the integrity of the fluorenyl and methoxycarbonyl moieties. Advanced techniques such as click chemistry and photoreactive coupling have been employed to ensure the efficient conjugation of functional groups while minimizing side reactions. These synthetic strategies have been instrumental in the development of customized biomolecules for various biomedical applications.

Despite its promising potential, the use of this compound in clinical settings is still in its early stages. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. A 2023 review in Nature Reviews Drug Discovery emphasized the need for further studies to address challenges such as toxicity and immunogenicity, which are critical for the successful translation of this compound into therapeutic products.

In conclusion, 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}phenyl)acetic acid represents a versatile scaffold with significant potential in the field of biomedical research. Its unique structural features, including the fluorenyl core and methoxycarbonyl functionalities, enable a wide range of applications in drug delivery, targeted therapy, and biomaterials engineering. As research in this area continues to advance, this compound is poised to play a pivotal role in the development of next-generation therapeutic agents.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.